



Application Note: Quantitative Analysis of NSC114792 by High-Performance Liquid Chromatography

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Compound of Interest		
Compound Name:	NSC114792	
Cat. No.:	B14095878	Get Quote

Introduction

NSC114792 is a compound of interest in drug discovery and development. To facilitate its study in various stages of research, a reliable and robust analytical method for its quantification is essential. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of components in complex mixtures.[1] This application note describes a detailed protocol for the quantitative analysis of **NSC114792** in a bulk substance or simple solution using a reversed-phase HPLC (RP-HPLC) method with UV detection. The method is designed to be simple, accurate, and precise, making it suitable for routine analysis in a research or quality control setting.

The development of a stability-indicating HPLC method is crucial for assessing the quality of a drug substance over time by separating the active pharmaceutical ingredient (API) from any degradation products.[2][3] While this note focuses on the primary analytical method, the principles can be extended to a stability-indicating assay by incorporating forced degradation studies.

Experimental Protocols

This section details the necessary equipment, reagents, and procedures for the HPLC analysis of **NSC114792**.



1. Equipment and Materials

- HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.[4][5]
- Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
- Analytical Column: A C18 reversed-phase column (e.g., Phenomenex Luna® C18, 50 mm ×
 4.6 mm, 5 μm) is a common choice for separating a wide range of compounds.[6]
- Analytical Balance: For accurate weighing of standards and samples.
- Volumetric Glassware: Class A volumetric flasks and pipettes.
- Syringe Filters: 0.45 μm PTFE or nylon filters for sample clarification.
- 2. Reagents and Solutions
- Solvents: HPLC grade acetonitrile and methanol.
- Water: High-purity water (e.g., Milli-Q or equivalent).
- Mobile Phase: A mixture of 0.1% orthophosphoric acid in water (Solvent A) and 0.1% orthophosphoric acid in acetonitrile (Solvent B).[6] The exact ratio should be optimized, but a starting point could be an isocratic elution with 55% Solvent A and 45% Solvent B.[6]
- Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v) is often suitable.
- Standard Stock Solution: Accurately weigh approximately 10 mg of NSC114792 reference standard and dissolve it in the diluent in a 10 mL volumetric flask to obtain a concentration of 1 mg/mL.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1-100 μg/mL).
- 3. Chromatographic Conditions



The following are recommended starting conditions for the HPLC analysis of **NSC114792**. Method optimization may be required.

Parameter	Condition
Column	C18 reversed-phase, 50 mm × 4.6 mm, 5 µm particle size[6]
Mobile Phase	Isocratic: 55% (0.1% Orthophosphoric Acid in Water) : 45% (Acetonitrile)
Flow Rate	1.0 mL/min[6]
Column Temp.	25 °C
Injection Vol.	10 μL
Detection	UV at 272 nm (or wavelength of maximum absorbance for NSC114792)[6]
Run Time	Approximately 10 minutes

4. Sample Preparation

- Accurately weigh the sample containing NSC114792.
- Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the calibration range.
- Vortex or sonicate the solution to ensure complete dissolution.
- Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

5. System Suitability

Before sample analysis, perform system suitability tests to ensure the HPLC system is performing correctly.[7] This typically involves multiple injections (e.g., n=5) of a working standard solution.



Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	> 2000
% RSD of Peak Area	≤ 2.0%
% RSD of Retention Time	≤ 1.0%

6. Calibration and Quantification

- Inject the series of working standard solutions in ascending order of concentration.
- Generate a calibration curve by plotting the peak area of NSC114792 against the corresponding concentration.
- Perform a linear regression analysis on the calibration curve. The coefficient of determination
 (r²) should be ≥ 0.999.[8]
- · Inject the prepared sample solutions.
- Quantify the amount of NSC114792 in the samples by interpolating their peak areas from the calibration curve.

Data Presentation

The following table summarizes the expected performance characteristics of this HPLC method based on typical validation parameters for similar analytical procedures.[8]

Table 1: Summary of Method Validation Parameters

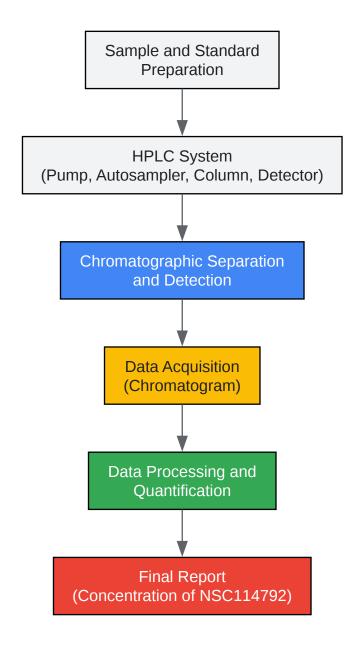


Parameter	Specification
Linearity (r²)	≥ 0.999
Range	1 - 100 μg/mL
Limit of Detection (LOD)	~0.3 μg/mL
Limit of Quantitation (LOQ)	~1.0 μg/mL
Precision (% RSD)	
- Intra-day (n=6)	≤ 2.0%
- Inter-day (n=6, 3 days)	≤ 3.0%
Accuracy (% Recovery)	98.0% - 102.0%
Specificity	No interference from blank

Visualization

The following diagrams illustrate the experimental workflow and logical relationships in the HPLC analysis of **NSC114792**.

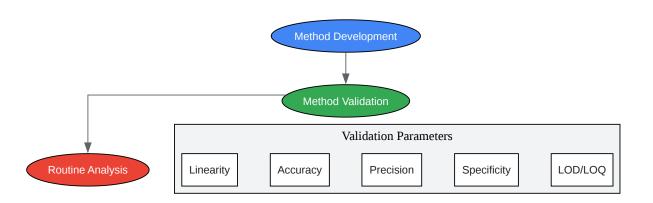




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Caption: Experimental workflow for the HPLC analysis of NSC114792.





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Caption: Logical relationship between method development, validation, and routine analysis.

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